N-(2,5-difluorobenzyl)-1-methoxypropan-2-amine
Description
N-(2,5-difluorobenzyl)-1-methoxypropan-2-amine is a secondary amine characterized by a 2,5-difluorobenzyl group attached to a methoxy-substituted propan-2-amine backbone. Its molecular structure combines fluorine atoms at the 2- and 5-positions of the benzyl ring, which enhance electron-withdrawing properties and influence steric interactions. The methoxy group at the 1-position of the propane chain contributes to increased lipophilicity compared to hydroxyl or amino-substituted analogs.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-8(7-15-2)14-6-9-5-10(12)3-4-11(9)13/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDZYXCZNKAXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389571 | |
| Record name | N-(2,5-difluorobenzyl)-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355814-29-8 | |
| Record name | N-(2,5-difluorobenzyl)-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorobenzyl)-1-methoxypropan-2-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorobenzyl)-1-methoxypropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into alcohols or amines.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2,5-difluorobenzyl)-1-methoxypropan-2-amine has been explored as a potential pharmacological agent due to its structural similarity to known bioactive compounds.
Case Study: MC4 Receptor Antagonists
Research indicates that derivatives of this compound can serve as intermediates in the synthesis of piperazine-benzylamine-based human melanocortin-4 receptor antagonists. These antagonists are being investigated for their role in obesity treatment and metabolic disorders .
Table 1: Summary of Medicinal Applications
| Application Area | Details |
|---|---|
| MC4 Receptor Antagonists | Used as intermediates in synthesizing compounds targeting obesity-related pathways. |
| p38 MAP Kinase Inhibitors | Potential in developing imidazopyrimidine derivatives as inhibitors for inflammation. |
| Marine Natural Products | Utilized in synthesizing marine natural products like nhatrangin A with bioactivity. |
Agricultural Chemistry
The compound has shown promise in agricultural applications, particularly in crop protection.
Case Study: Crop Protection
Recent studies have demonstrated that derivatives of this compound exhibit antifungal and insecticidal properties. These compounds can be employed to protect crops from various pathogens and pests, including fungi and insects .
Table 2: Agricultural Applications
| Application Area | Details |
|---|---|
| Fungicides | Effective against pathogenic fungi such as Candida and Aspergillus. |
| Insecticides | Control over various insect pests, enhancing crop yield and quality. |
| Herbicides | Potential use against broad-spectrum weeds, supporting sustainable farming practices. |
Material Science
In addition to biological applications, this compound is being investigated for its utility in material science.
Case Study: Polymer Synthesis
The compound can act as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research is ongoing to explore its integration into polymer matrices for advanced material applications .
Mechanism of Action
The mechanism of action of N-(2,5-difluorobenzyl)-1-methoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity towards these targets, potentially modulating their activity and leading to desired biological effects. The methoxy and amine groups can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of N-(2,5-difluorobenzyl)-1-methoxypropan-2-amine and related compounds:
Key Observations :
- Fluorination Effects: The 2,5-difluorobenzyl group in the target compound provides distinct electronic and steric properties compared to non-fluorinated or differently fluorinated analogs (e.g., 3,5-difluorophenyl derivatives in ). The 2,5-substitution pattern may optimize π-π stacking interactions in receptor binding compared to 3,5-substituted systems .
- Methoxy vs.
- Aromatic Systems : Benzyl-based amines (target compound) exhibit different electronic profiles compared to pyridine or thiophene derivatives (e.g., 4-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine), affecting solubility and receptor affinity .
Biological Activity
N-(2,5-difluorobenzyl)-1-methoxypropan-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be classified as an amine derivative with a difluorobenzyl group. The presence of fluorine atoms often enhances the compound's lipophilicity and metabolic stability, which can affect its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophage cells, indicating their potential as therapeutic agents for inflammation-related disorders .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound V4 | 1.37 | iNOS |
| Compound V8 | 1.87 | COX-2 |
| Aspirin | 1.91 | COX-2 |
The above table illustrates that the tested compounds showed comparable or superior anti-inflammatory effects compared to aspirin, a standard anti-inflammatory drug.
Antimicrobial Activity
In addition to anti-inflammatory effects, compounds related to this compound have been evaluated for their antimicrobial properties. Studies have indicated that these compounds can effectively inhibit various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showcasing their potential as antimicrobial agents .
Table 2: Antimicrobial Activity Assay Results
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound 1f | 1 | Streptococcus pneumoniae |
| Compound 1i | 1 | Escherichia coli |
| Amikacin | 2 | Control |
Case Study 1: In Vitro Evaluation
In vitro studies on the biological activity of this compound derivatives showed promising results in inhibiting bacterial growth and reducing inflammatory markers in macrophage cells. The molecular docking studies suggested strong binding affinities to relevant targets such as iNOS and COX-2, indicating a mechanism by which these compounds exert their effects .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis revealed that the introduction of electron-withdrawing groups like fluorine enhances the anti-inflammatory potency of related compounds. This finding is crucial for the design of more effective derivatives with optimized biological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
